molecular formula C17H16F2N2O2 B7349163 (2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide

Número de catálogo B7349163
Peso molecular: 318.32 g/mol
Clave InChI: NIMJHSDBPQDHPC-LSDHHAIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide inhibits the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes, including cell division, migration, and survival. By inhibiting HDAC6, this compound induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound disrupts the interaction between cancer cells and the extracellular matrix, which is essential for tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on HDAC6, with minimal effects on other HDAC isoforms. This selectivity is important because it reduces the risk of off-target effects and toxicity. In addition, this compound has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. These properties make it a promising candidate for clinical development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide has several advantages for use in lab experiments. It has a well-defined mechanism of action, which allows for the identification of biomarkers and potential drug targets. In addition, this compound has been shown to be effective against various cancer cell lines, which allows for the study of its activity in different cancer types. However, this compound has some limitations for use in lab experiments. Its low yield and complex synthesis method make it difficult to produce in large quantities. Furthermore, its high cost may limit its use in some research settings.

Direcciones Futuras

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are several areas for future research. Firstly, more studies are needed to understand the mechanism of action of this compound and its effects on different cancer types. Secondly, the development of more efficient synthesis methods and analogs of this compound may improve its yield and potency. Thirdly, the identification of biomarkers and potential drug targets may help to personalize cancer treatment and improve patient outcomes. Finally, the combination of this compound with other cancer therapies may enhance its effectiveness and reduce the risk of resistance.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its selective inhibitory effect on HDAC6 and good pharmacokinetic properties make it a promising candidate for clinical development. However, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment.

Métodos De Síntesis

The synthesis of (2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide involves a multistep process that starts with the reaction of 2-pyridinecarboxaldehyde with ethyl 2-bromoacetate, followed by the reaction with tert-butylamine to form the intermediate compound. The intermediate is then reacted with difluoromethylphenyl isocyanate to form the final product, this compound. The overall yield of this synthesis method is around 20%.

Aplicaciones Científicas De Investigación

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to be effective against cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. Furthermore, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy when used in combination.

Propiedades

IUPAC Name

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-16(19)11-3-5-13(6-4-11)21-17(22)14-7-9-23-15(14)12-2-1-8-20-10-12/h1-6,8,10,14-16H,7,9H2,(H,21,22)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMJHSDBPQDHPC-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)NC2=CC=C(C=C2)C(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1C(=O)NC2=CC=C(C=C2)C(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.